2,4-Dinitro-5-[(propan-2-yl)oxy]phenol
Description
2,4-Dinitro-5-[(propan-2-yl)oxy]phenol is a nitroaromatic compound featuring a phenolic core substituted with two nitro groups (-NO₂) at positions 2 and 4 and an isopropyloxy group (-OCH(CH₃)₂) at position 4. This structure confers unique physicochemical properties:
- Electron-withdrawing effects: The nitro groups strongly deactivate the aromatic ring, increasing acidity (estimated pKa < 4) compared to unsubstituted phenol (pKa ≈ 10) .
- Steric hindrance: The bulky isopropyloxy group may reduce solubility in polar solvents and influence reactivity in substitution reactions.
- Applications: Nitrophenol derivatives are often used in agrochemicals, dyes, and as intermediates in organic synthesis.
Properties
CAS No. |
185038-32-8 |
|---|---|
Molecular Formula |
C9H10N2O6 |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
2,4-dinitro-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H10N2O6/c1-5(2)17-9-4-8(12)6(10(13)14)3-7(9)11(15)16/h3-5,12H,1-2H3 |
InChI Key |
HHXVNQZYIHJTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-5-[(propan-2-yl)oxy]phenol typically involves the nitration of phenol derivatives. The process begins with the nitration of phenol to form 2,4-dinitrophenol. This intermediate is then subjected to etherification using isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production of 2,4-Dinitro-5-[(propan-2-yl)oxy]phenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-5-[(propan-2-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2,4-Dinitro-5-[(propan-2-yl)oxy]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-5-[(propan-2-yl)oxy]phenol involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with specific enzymes or proteins, inhibiting their function and affecting cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The following table compares key features of 2,4-Dinitro-5-[(propan-2-yl)oxy]phenol with analogous phenolic derivatives:
Key Observations:
Acidity: The nitro-substituted compound exhibits the highest acidity due to strong electron-withdrawing effects, whereas sulfonyldiphenol (with electron-withdrawing -SO₂-) and dichlorophenoxy derivatives (electron-withdrawing -Cl) follow in descending order .
Solubility : Bulky substituents (e.g., isopropyloxy in the target compound, phenylpropyl in ) reduce aqueous solubility compared to smaller groups like -OH or -SO₂- .
Reactivity : Nitro groups direct electrophilic substitution to meta positions, while sulfonyl or chloro groups may alter regioselectivity.
Spectral and Crystallographic Data
While direct data are absent in the evidence, inferences can be made:
- IR Spectroscopy : Nitro groups exhibit strong absorption near 1520–1350 cm⁻¹, distinguishing the target compound from chloro- or sulfonyl-substituted analogs.
- X-ray Diffraction : SHELXL refinement () would reveal bond-length alterations due to nitro groups (C-N ≈ 1.47 Å) compared to C-Cl (~1.74 Å) or C-S (~1.81 Å) in analogs .
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